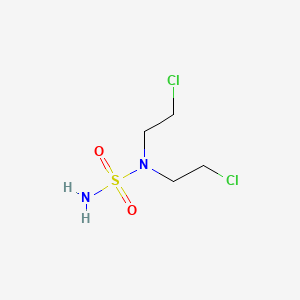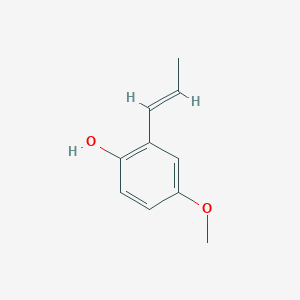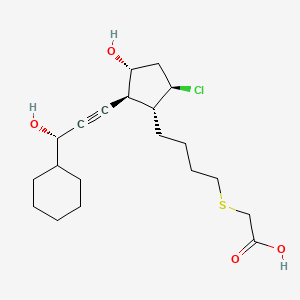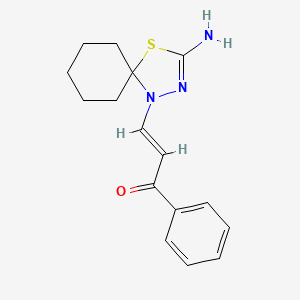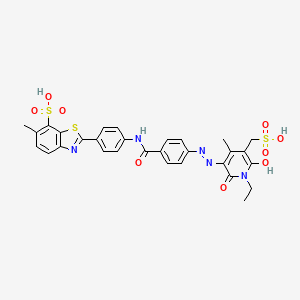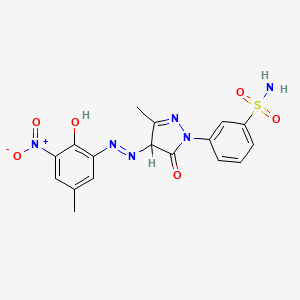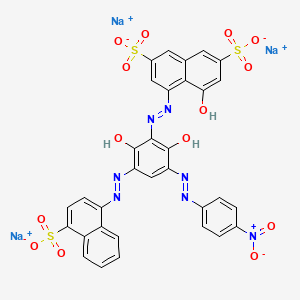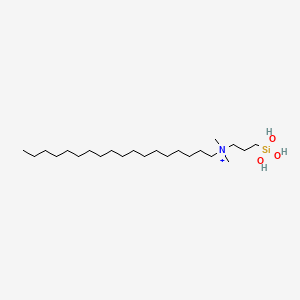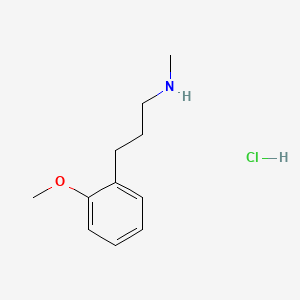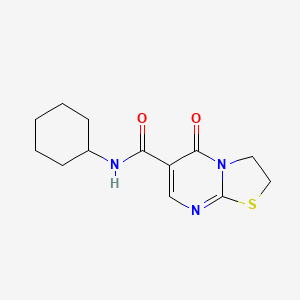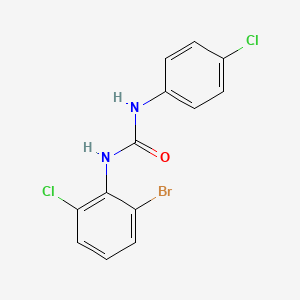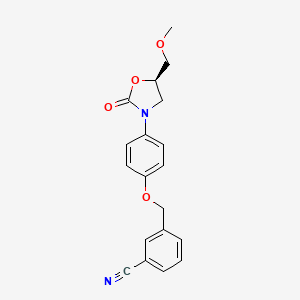
Cimoxatone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimoxatone, ®-, also known as MD 780515, is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound has been studied for its potential therapeutic effects, particularly in the treatment of depression. it was never marketed due to significant food interaction-related adverse effects when combined with tyramine .
Preparation Methods
The synthesis of Cimoxatone, ®-, involves several steps The key intermediate is 3-({4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile
Chemical Reactions Analysis
Cimoxatone, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the nitrile group.
Scientific Research Applications
Cimoxatone, ®-, has been primarily studied for its effects on monoamine oxidase A (MAO-A). It has been used in research to understand the role of MAO-A in neurotransmitter metabolism and its implications in psychiatric disorders. Additionally, it has been investigated for its potential to modulate prolactin levels in humans, providing insights into the regulation of this hormone by monoamine oxidase inhibitors .
Mechanism of Action
Cimoxatone, ®-, exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The elevated levels of monoamines are associated with improved mood and reduced symptoms of depression. The compound’s interaction with MAO-A also affects the metabolism of other substrates, such as tyramine, which can lead to adverse effects when consumed with certain foods .
Comparison with Similar Compounds
Cimoxatone, ®-, belongs to the class of reversible inhibitors of monoamine oxidase A (RIMAs). Similar compounds in this class include:
Moclobemide: Another RIMA used clinically for the treatment of depression. Unlike Cimoxatone, moclobemide has been marketed and is widely used.
Brofaromine: A RIMA with similar pharmacological properties but also not widely marketed.
Toloxatone: Another RIMA with clinical applications in depression treatment. Cimoxatone, ®-, is unique due to its specific chemical structure and its significant interaction with dietary tyramine, which has limited its clinical use
Properties
CAS No. |
73422-39-6 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[[4-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3/t18-/m1/s1 |
InChI Key |
MVVJINIUPYKZHR-GOSISDBHSA-N |
Isomeric SMILES |
COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


